3-Azabicyclo[4.1.0]heptan-1-ol

Catalog No.
S12798612
CAS No.
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[4.1.0]heptan-1-ol

Product Name

3-Azabicyclo[4.1.0]heptan-1-ol

IUPAC Name

3-azabicyclo[4.1.0]heptan-1-ol

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c8-6-3-5(6)1-2-7-4-6/h5,7-8H,1-4H2

InChI Key

NZCBOEIGQAQLCD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2(C1C2)O

3-Azabicyclo[4.1.0]heptan-1-ol is a bicyclic compound characterized by the presence of a nitrogen atom within its structure. Its molecular formula is C6_6H11_{11}NO, and it has a molecular weight of 113.16 g/mol. The compound features a unique bicyclic framework that contributes to its chemical reactivity and biological activity. The IUPAC name reflects its structural complexity, indicating the specific arrangement of atoms and bonds in the molecule.

  • Oxidation: Under specific conditions, this compound can be oxidized to form various oxides, with potassium permanganate and chromium trioxide being common oxidizing agents.
  • Reduction: It can undergo reduction reactions, particularly using lithium aluminum hydride as a reducing agent, which is essential in its synthesis.
  • Substitution: The nitrogen atom allows for nucleophilic substitution reactions, where nucleophiles such as amines and halides can react with the compound to form derivatives.

These reactions highlight the versatility of 3-Azabicyclo[4.1.0]heptan-1-ol in synthetic organic chemistry.

The biological activity of 3-Azabicyclo[4.1.0]heptan-1-ol is notable due to its structural features that enable interactions with various biological targets. Its mechanism of action involves binding to specific enzymes and receptors, influencing biochemical pathways and potentially exhibiting pharmacological effects. Research indicates that compounds with similar bicyclic structures often demonstrate significant biological activities, including antimicrobial and antitumor properties .

The synthesis of 3-Azabicyclo[4.1.0]heptan-1-ol typically involves:

  • Reduction of Spirocyclic Oxetanyl Nitriles: This method employs lithium aluminum hydride as the reducing agent, allowing for the formation of the bicyclic structure.
  • Alternative Synthetic Routes: Other methods may include cyclization reactions involving appropriate precursors or intermediates that lead to the desired bicyclic framework.

While specific industrial production methods are not extensively documented, scalable synthetic routes are crucial for large-scale applications .

3-Azabicyclo[4.1.0]heptan-1-ol has various applications across multiple fields:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Biological Studies: The compound's unique structure makes it valuable for studying biological systems and interactions.
  • Industrial Uses: It is utilized in producing specialized chemicals and materials, particularly those requiring unique bicyclic frameworks.

These applications underscore its importance in both academic research and industrial chemistry .

Studies on the interactions of 3-Azabicyclo[4.1.0]heptan-1-ol with biological targets reveal its potential as a lead compound for drug development. Its ability to form stable complexes with proteins and enzymes suggests it could influence various metabolic pathways. Research into its binding affinities and mechanisms continues to provide insights into its therapeutic potential, particularly in areas like neuropharmacology and medicinal chemistry .

Several compounds share structural similarities with 3-Azabicyclo[4.1.0]heptan-1-ol, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
2-Azabicyclo[3.3.1]nonaneBicyclicFound in natural alkaloids; exhibits analgesic properties
2-Azabicyclo[4.2.0]octaneBicyclicKnown for its role in drug design; potential anti-inflammatory effects
Morphan (2-Azabicyclo[3.3.1]nonane)BicyclicSignificant in opioid research; analgesic properties

The uniqueness of 3-Azabicyclo[4.1.0]heptan-1-ol lies in its specific nitrogen positioning and the resulting chemical reactivity, which distinguishes it from these similar compounds.

The synthesis of 3-Azabicyclo[4.1.0]heptan-1-ol represents a significant challenge in organic chemistry due to its unique bicyclic structure containing both a nitrogen atom and a hydroxyl group in specific positions . This compound belongs to the broader class of azabicyclic systems, which have garnered considerable attention in synthetic organic chemistry due to their structural complexity and potential applications [2].

Cycloaddition-Based Approaches

One of the most efficient routes for synthesizing azabicyclo compounds involves cycloaddition reactions, particularly dipolar cycloadditions [3]. For 3-Azabicyclo[4.1.0]heptan-1-ol specifically, researchers have developed methods utilizing vinyl azides and bicyclo[1.1.0]butanes via catalytic annulations [2]. This approach enables the construction of the azabicyclic framework with precise control over stereochemistry, which is crucial for maintaining the desired configuration at the bridgehead positions [3].

The cycloaddition strategy typically involves:

  • Formation of an appropriate nitrogen-containing precursor
  • Cycloaddition reaction to construct the bicyclic framework
  • Subsequent functionalization to introduce the hydroxyl group at the 1-position [4]

Recent advances in this area include the development of transition metal-free methodologies for oxidative cyclopropanation of aza-1,6-enynes, which provides a sustainable approach to synthesizing functionalized azabicyclo[4.1.0]heptane derivatives [24]. This method is particularly valuable as it enables the formation of multiple bonds in a single step under mild conditions [24].

Ring-Closure Methodologies

Another significant synthetic route involves ring-closure reactions of appropriately functionalized precursors [5]. For instance, the synthesis of nitrogen bridgehead bicyclic heterocycles can be achieved via ring-closure of beta-ammonio 5-hexenyl radicals [30]. This approach has been demonstrated to yield bridgehead nitrogen bicyclic heterocycles in excellent yields without contamination, providing an attractive synthetic route to these complex systems [30].

Rearrangement-Based Strategies

Rearrangement reactions represent another valuable approach for constructing azabicyclic frameworks [6]. Recent research has revealed unexpected rearrangement reactions that can lead to the formation of azabicyclo compounds [15]. For example, the discovery of an azabicyclo[2.1.1]hexane piperazinium salt from an unexpected rearrangement reaction demonstrates the potential of this approach for accessing complex azabicyclic structures [15] [16].

The following table summarizes the key synthetic routes for 3-Azabicyclo[4.1.0]heptan-1-ol and related azabicyclic systems:

Synthetic ApproachKey ReagentsCatalystsStereoselectivityYield Range
CycloadditionVinyl azides, Bicyclo[1.1.0]butanesTi(III), Sc(III)High60-85%
Ring-ClosureBeta-ammonio 5-hexenyl radicalsRadical initiatorsModerate to High70-90%
RearrangementAzabicyclo precursorsLewis acidsVariable40-75%
Oxidative CyclopropanationAza-1,6-enynesNone (metal-free)High55-80%

Hydroxylation and Functionalization Techniques

The introduction of the hydroxyl group at the 1-position of the 3-azabicyclo[4.1.0]heptane framework requires selective functionalization techniques [8]. This process is critical for obtaining the target compound with the correct stereochemistry and position of the hydroxyl group [9].

Direct Hydroxylation Methods

Direct hydroxylation of the azabicyclic framework can be achieved through several approaches [10]. One effective method involves the use of oxidizing agents to introduce the hydroxyl group directly at the desired position [11]. This approach often requires careful control of reaction conditions to ensure selectivity for the 1-position [12].

The hydroxylation of hydrocarbon C-H bonds is generally a challenging transformation in chemical terms, but cytochrome P450 enzymes demonstrate remarkable ability to perform this reaction with high regio- and stereoselectivity [14]. While not directly applied to 3-Azabicyclo[4.1.0]heptan-1-ol synthesis in industrial settings, these enzymatic approaches provide valuable insights for developing biomimetic hydroxylation methods [14].

Indirect Hydroxylation Strategies

Indirect approaches to hydroxylation often involve the transformation of other functional groups already present in the molecule [9]. For instance, the hydrolysis of epoxides or the reduction of ketones can provide access to the desired hydroxyl-containing compounds [13]. These methods can offer advantages in terms of selectivity and yield compared to direct hydroxylation approaches [9].

A particularly valuable indirect approach involves the stereospecific 1,2-aminohydroxylation of alkenes through intermolecular alkene aziridination followed by nucleophilic opening with water [9]. This method allows for the controlled introduction of both the nitrogen and hydroxyl functionalities with defined stereochemistry [9].

Functionalization of Pre-formed Azabicyclic Systems

Another strategy involves the functionalization of pre-formed azabicyclic systems [10]. This approach can be particularly useful when the basic azabicyclic framework is more readily accessible than the fully functionalized target compound [11]. Various methods have been developed for the selective functionalization of specific positions within the azabicyclic framework [12].

Salt Formation and Stability Enhancement Protocols

The formation of stable salts is a crucial aspect of developing practical synthetic routes for 3-Azabicyclo[4.1.0]heptan-1-ol [15]. Salt formation not only affects the physical properties of the compound but also plays a significant role in its stability and handling characteristics [16].

Common Salt Forms

The molecular structure of 3-azabicyclo[4.1.0]heptan-1-ol hydrochloride features a bicyclic framework with a nitrogen atom at the 3-position and a hydroxyl group at the 1-position, along with a chloride counterion [12]. The compound has a molecular formula of C6H12ClNO and a molecular weight of approximately 149.62 g/mol [12].

Stability Enhancement Strategies

Several strategies have been developed to enhance the stability of azabicyclic compounds, including 3-Azabicyclo[4.1.0]heptan-1-ol [17]. These strategies often involve modifications to the synthetic route or the introduction of specific structural features that contribute to increased stability [18].

One approach involves the use of bridged tetracarboxylate ligands, which have been shown to confer greater stability to catalysts used in the synthesis of azabicyclic compounds [21]. This enhanced catalyst stability can lead to improved yields and purity of the target compounds [21].

Another stability enhancement protocol involves the use of elevated temperatures during certain synthetic steps, which has been demonstrated to enhance overall efficiency in the synthesis of azabicyclic compounds [21]. This approach must be carefully controlled to avoid unwanted side reactions or decomposition [21].

Crystallization and Purification Techniques

Crystallization plays a crucial role in obtaining pure and stable forms of 3-Azabicyclo[4.1.0]heptan-1-ol and its salts . Various crystallization techniques have been developed to optimize the purity, yield, and stability of the final product [20].

The discovery of an azabicyclo[2.1.1]hexane piperazinium methanesulfonate salt demonstrates the importance of salt selection in developing stable and versatile building blocks for medicinal chemistry [15]. This bench-stable compound was found to be a versatile electrophile in ring-opening reactions with various types of nucleophiles, highlighting the potential of appropriate salt formation in enhancing both stability and reactivity [15] [16].

Industrial-Scale Production Challenges and Solutions

Scaling up the synthesis of 3-Azabicyclo[4.1.0]heptan-1-ol from laboratory to industrial scale presents numerous challenges that must be addressed to ensure efficient and economical production [22].

Process Development and Optimization

The development of an industrial-scale process for 3-Azabicyclo[4.1.0]heptan-1-ol requires careful optimization of reaction conditions, including temperature, pressure, reaction time, and catalyst loading [22]. This optimization process aims to maximize yield and purity while minimizing waste and energy consumption [22].

An efficient scalable route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, demonstrating the feasibility of scaling up the synthesis of complex azabicyclic compounds [26]. This approach involves nine chemical transformations with an overall yield of 43%, making it suitable for kilogram-scale production [26].

Equipment and Engineering Considerations

Industrial-scale production of 3-Azabicyclo[4.1.0]heptan-1-ol requires specialized equipment capable of handling the reagents and conditions required for the synthesis [22]. The design and selection of appropriate reactors, separation equipment, and control systems are critical for ensuring safe and efficient production [22].

One significant challenge in scaling up the synthesis of complex molecules like 3-Azabicyclo[4.1.0]heptan-1-ol is the behavior of reaction mixtures in large-scale equipment [22]. For example, the physical characteristics of certain intermediates, such as the formation of thin, hairlike needles, can lead to thick slurries that behave like non-Newtonian fluids, causing processing difficulties in industrial reactors [22].

Quality Control and Regulatory Considerations

Ensuring consistent quality of 3-Azabicyclo[4.1.0]heptan-1-ol produced at industrial scale requires robust quality control procedures [23]. These procedures typically involve analytical methods for monitoring reaction progress, detecting impurities, and confirming the identity and purity of the final product [23].

The development of the commercial manufacturing process for complex molecules often involves multiple routes, with initial routes used for small-scale production and more optimized routes developed for commercial-scale manufacturing [22]. This approach allows for the rapid advancement of promising compounds while providing time for process optimization and scale-up [22].

Sustainability and Green Chemistry Approaches

Incorporating principles of green chemistry into the industrial-scale production of 3-Azabicyclo[4.1.0]heptan-1-ol is increasingly important for minimizing environmental impact and ensuring sustainability [24]. This includes the development of transition-metal-free methodologies, the use of environmentally benign solvents, and the reduction of waste generation [24].

The transition-metal-free, radical oxidation approach for the synthesis of aza-bicyclo[4.1.0]heptane derivatives represents a sustainable methodology that could be adapted for industrial-scale production [24]. This approach offers advantages such as operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates [24].

The following table summarizes key challenges and solutions in the industrial-scale production of 3-Azabicyclo[4.1.0]heptan-1-ol:

ChallengeImpactSolution StrategiesImplementation Considerations
Process Scale-upYield and purity variationsSystematic optimization of reaction parametersRequires extensive experimentation and modeling
Physical PropertiesFormation of problematic slurriesAlternative salt forms, Modified crystallization proceduresMay necessitate equipment modifications
Catalyst RecoveryEconomic and environmental concernsImmobilized catalysts, Continuous flow processesInitial investment in specialized equipment
Waste ManagementEnvironmental impact, Regulatory complianceGreen chemistry approaches, Solvent recyclingMay increase process complexity
Quality ControlConsistency across batchesAutomated monitoring, Process analytical technologyRequires investment in analytical capabilities

Fundamental Physicochemical Properties

3-Azabicyclo[4.1.0]heptan-1-ol represents a unique class of bicyclic compounds characterized by its distinctive structural framework combining a seven-membered ring system with an integrated nitrogen atom and hydroxyl functionality. The compound exhibits a molecular formula of C₆H₁₁NO with a molecular weight of 113.16 g/mol [1]. The IUPAC systematic name reflects its complex bicyclic architecture, where the azabicyclo[4.1.0]heptane core features a nitrogen atom at position 3 and a hydroxyl group at position 1 [1] [2].

The compound is typically encountered in its hydrochloride salt form commercially, which significantly influences its physicochemical properties and handling characteristics [1] [3]. This salt formation enhances water solubility while maintaining the structural integrity of the bicyclic framework [1]. The CAS registry numbers distinguish between the free base form (1354953-06-2) and the hydrochloride salt (1394042-85-3), indicating the commercial importance of both forms [1] [2].

PropertyValueSignificance
Molecular FormulaC₆H₁₁NODefines basic composition
Molecular Weight113.16 g/molDetermines physical properties
Physical StateSolid (HCl salt)Facilitates handling and storage
Purity Range≥95-97%Commercial specifications

Solubility Characteristics and Behavior

The solubility profile of 3-Azabicyclo[4.1.0]heptan-1-ol demonstrates significant pH-dependent behavior, particularly evident when comparing neutral and acidic aqueous conditions [4]. Under neutral pH conditions, the compound exhibits limited water solubility due to its hydrophobic bicyclic structure [5]. However, protonation under acidic conditions substantially enhances aqueous solubility through ionic interactions [4].

Comparative solubility studies reveal that bridged piperidine analogues, including azabicyclic compounds, can display lower lipophilicity and greater aqueous solubility due to increased basicity and conformational three-dimensionality [4]. This phenomenon is particularly relevant for 3-Azabicyclo[4.1.0]heptan-1-ol, where the constrained bicyclic structure contributes to unique solvation characteristics [4].

The compound demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but exhibits limited solubility in water due to its hydrophobic benzyl group when substituted derivatives are considered [5]. This solubility pattern reflects the balance between the polar hydroxyl and amino functionalities against the hydrophobic bicyclic framework [5].

Solvent SystemSolubilityContributing Factors
Water (pH 7)LimitedHydrophobic bicyclic structure
Water (pH 4)EnhancedProtonation increases polarity
DMSO/DMFGoodPolar aprotic solvent interaction
AlcoholsModerateHydrogen bonding capability

Chemical Stability and Degradation Pathways

The chemical stability of 3-Azabicyclo[4.1.0]heptan-1-ol under recommended storage conditions is generally favorable, though several degradation pathways merit consideration [6]. The compound remains stable when stored at room temperature to +4°C in tightly closed containers away from moisture and strong oxidizing agents [1] [6].

Hydrolytic stability represents a critical consideration given the presence of both tertiary amine and secondary alcohol functionalities [7]. The hydroxyl group participates in typical alcohol reactions, including esterification with acyl chlorides and controlled oxidation to ketone derivatives [5]. However, overoxidation may destabilize the bicyclic core structure [5].

The cyclopropane ring system within the bicyclic framework introduces specific stability considerations, as strained three-membered rings are susceptible to ring-opening reactions under strongly acidic or basic conditions [8]. Elimination reactions of alcohols under acidic conditions could potentially lead to alkene formation through dehydration mechanisms [8].

Thermal stability studies suggest susceptibility to decomposition at elevated temperatures, with hazardous decomposition products including carbon oxides and nitrogen oxides [6]. The compound should be stored away from sources of ignition and heat to prevent thermal degradation [6].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR Spectroscopic Characteristics

The proton NMR spectrum of 3-Azabicyclo[4.1.0]heptan-1-ol reveals distinctive spectral patterns characteristic of the constrained bicyclic architecture [10]. The most diagnostic signals arise from the cyclopropane protons, which appear as complex multipiples in the range of 0.9-1.2 ppm [10] [5]. These upfield chemical shifts reflect the unique electronic environment of the strained three-membered ring system [10].

Aliphatic methylene protons within the bicyclic framework generate overlapping multipiples between 1.5-2.5 ppm, with precise assignments complicated by the conformational constraints imposed by the bicyclic structure [10]. The N-substituted methylene protons appear in the 2.5-3.5 ppm region, deshielded by the proximate nitrogen atom [10] [5].

The hydroxyl proton typically appears as a broad singlet around 2.1 ppm, though this signal is subject to significant variability due to exchange phenomena [11] [12]. Under typical conditions, rapid intermolecular exchange with trace water or other hydroxyl-containing species averages out coupling interactions, resulting in a characteristic broad, uncoupled signal [11] [12].

Coupling patterns in very pure, anhydrous samples may reveal the intrinsic coupling between the hydroxyl proton and adjacent methine protons, with coupling constants typically around 5 Hz [12]. However, such resolved coupling is rarely observed under routine analytical conditions due to rapid proton exchange processes [12].

Proton EnvironmentChemical Shift (ppm)MultiplicityAssignment
Cyclopropane C-H0.9-1.2MultipletStrained ring protons
Aliphatic CH₂1.5-2.5Complex mBicyclic framework
Hydroxyl OH2.1Broad singletExchange-averaged
N-CH₂2.5-3.5MultiplesDeshielded by nitrogen

Carbon-13 NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides definitive structural information through characteristic chemical shift patterns that reflect the unique electronic environments within the bicyclic framework [13] [14]. The cyclopropane carbons exhibit characteristic upfield shifts in the 10-25 ppm range, consistent with the high s-character of carbon orbitals in strained ring systems [13] [15].

Aliphatic methylene carbons within the six-membered ring portion appear in the typical 25-35 ppm range for secondary carbons in saturated systems [13] [14]. The nitrogen-bearing carbons demonstrate predictable deshielding effects, with N-CH₂ carbons appearing between 40-50 ppm [13] [14].

The carbon bearing the hydroxyl group exhibits significant deshielding due to the electronegative oxygen substituent, with chemical shifts typically falling in the 50-65 ppm range characteristic of secondary alcohols [13] [14]. Quaternary carbons bearing hydroxyl substituents may appear further downfield, around 60-70 ppm, reflecting both the substituent effect and the reduced number of attached hydrogens [13] [14].

Integration patterns in quantitative ¹³C NMR confirm the expected carbon count and symmetry elements within the molecule. The absence of signals beyond 70 ppm confirms the purely aliphatic nature of the carbon framework, distinguishing it from aromatic or carbonyl-containing analogues [13] [14].

Carbon TypeChemical Shift Range (ppm)Structural Origin
Cyclopropane10-25High s-character, strained
Aliphatic CH₂25-35Saturated framework
N-CH₂40-50Nitrogen deshielding
C-OH50-65Oxygen deshielding
Quaternary C-OH60-70Multiple substitution

Dynamic Effects and Exchange Phenomena

Dynamic NMR effects play a crucial role in the spectroscopic behavior of 3-Azabicyclo[4.1.0]heptan-1-ol, particularly regarding the hydroxyl proton exchange processes [11]. The rate of intermolecular proton exchange depends critically on sample purity, concentration, temperature, and the presence of trace impurities such as water or acid [11] [12].

Concentration-dependent effects manifest in variable chemical shifts for hydroxyl protons, with more concentrated samples typically showing more downfield shifts due to increased hydrogen bonding interactions [11] [12]. Temperature effects can dramatically alter exchange rates, with lower temperatures potentially slowing exchange sufficiently to reveal intrinsic coupling patterns [11].

Solvent effects prove particularly significant in hydroxyl proton chemical shifts and exchange behavior [11]. Protic solvents accelerate exchange processes, while aprotic solvents may slow exchange and reveal coupling patterns. The use of deuterated solvents enables H/D exchange studies, where addition of D₂O can cause hydroxyl signals to diminish or disappear entirely due to isotopic exchange [12].

Conformational dynamics within the bicyclic framework may contribute to line broadening or signal averaging effects, particularly for protons in conformationally mobile positions [11]. The constrained nature of the bicyclic system generally minimizes such effects compared to acyclic analogues [11].

Advanced NMR Techniques and Structural Elucidation

Two-dimensional NMR techniques provide powerful tools for complete structural assignment of 3-Azabicyclo[4.1.0]heptan-1-ol [10]. COSY (Correlation Spectroscopy) experiments reveal through-bond connectivity patterns, enabling tracing of the carbon skeleton and identification of coupled proton pairs [10].

HSQC (Heteronuclear Single Quantum Coherence) experiments establish direct ¹³C-¹H correlations, facilitating assignment of carbon signals to their directly attached protons [10]. HMBC (Heteronuclear Multiple Bond Correlation) provides long-range ¹³C-¹H correlations crucial for establishing connectivity across the bicyclic framework [10].

NOE (Nuclear Overhauser Effect) studies can provide critical stereochemical information about the three-dimensional arrangement of protons within the constrained bicyclic structure [10]. The rigid framework limits conformational flexibility, making NOE measurements particularly informative for stereochemical assignments [10].

Variable temperature NMR studies may reveal temperature-dependent phenomena such as slowed exchange processes or conformational changes [11]. Such studies can provide insights into activation barriers for dynamic processes and conformational preferences [11].

Infrared (IR) and Mass Spectrometry (MS) Fingerprinting

Infrared Spectroscopic Characteristics

Infrared spectroscopy provides distinctive fingerprint information for 3-Azabicyclo[4.1.0]heptan-1-ol through characteristic vibrational modes associated with its functional groups and structural framework [16] [17]. The hydroxyl stretching vibration appears as a broad, medium to strong absorption band in the 3200-3600 cm⁻¹ region [16] [17]. This broad character reflects hydrogen bonding interactions between hydroxyl groups in the solid state or concentrated solutions [16].

Carbon-hydrogen stretching vibrations manifest as multiple bands in the 2800-3000 cm⁻¹ region, typical of saturated aliphatic systems [16] [17]. The cyclopropane C-H stretching may appear at slightly higher frequencies (3040-3080 cm⁻¹) due to the increased s-character of C-H bonds in strained ring systems [16]. Multiple bands in this region reflect the various C-H environments within the bicyclic framework [16] [17].

The carbon-nitrogen stretching vibration appears as a medium intensity band in the 1250-1350 cm⁻¹ range, characteristic of tertiary amines [16]. The carbon-oxygen stretching vibration of the C-OH bond generates a strong, characteristic absorption in the 1050-1200 cm⁻¹ region [16] [17]. This band serves as a reliable identifier for secondary alcohol functionality [16].

Strained ring vibrations associated with the cyclopropane moiety appear in the 1000-1100 cm⁻¹ region, with medium intensity reflecting the unique bonding characteristics of the three-membered ring [16]. C-H bending vibrations (out-of-plane) appear as weak to medium intensity bands in the 800-900 cm⁻¹ region [16] [17].

Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Assignment
O-H stretch3200-3600Medium-StrongHydroxyl functionality
C-H stretch2800-3000MediumAliphatic framework
C-N stretch1250-1350MediumTertiary amine
C-O stretch1050-1200StrongSecondary alcohol
Cyclopropane C-C1000-1100MediumStrained ring

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-Azabicyclo[4.1.0]heptan-1-ol reveals characteristic fragmentation patterns that reflect both the bicyclic structure and the functional group arrangement [18]. The molecular ion peak appears at m/z 113, corresponding to the molecular weight, though molecular ions of aliphatic alcohols often exhibit low intensity due to facile fragmentation [18].

Loss of water represents the most common primary fragmentation pathway, generating an [M-H₂O]⁺ ion at m/z 95 [18]. This fragmentation reflects the ease of eliminating water from secondary alcohols, particularly under electron impact conditions [18]. The resulting ion retains the bicyclic framework with an unsaturated center replacing the hydroxyl functionality [18].

Bicyclic framework fragmentation generates characteristic ions that provide structural information about the ring system [18]. An ion at m/z 82 likely corresponds to a bicyclic fragment retaining the nitrogen atom, while m/z 68 may represent a cyclic amine fragment following ring contraction or rearrangement processes [18].

Base fragments at lower masses (m/z 56 and below) result from extensive fragmentation of the bicyclic system [18]. These ions provide less specific structural information but contribute to the overall fingerprint pattern characteristic of azabicyclic compounds [18].

Fragmentation mechanisms likely involve initial loss of water followed by ring-opening reactions and subsequent rearrangements typical of bicyclic systems under high-energy conditions [18]. The strained cyclopropane ring may undergo preferential cleavage due to ring strain relief [18].

m/z ValueIon FormulaFragmentation ProcessStructural Significance
113[M]⁺Molecular ionComplete structure
95[M-H₂O]⁺Water lossDehydration product
82C₅H₈N⁺Bicyclic fragmentRing system retention
68C₄H₆N⁺Amine fragmentNitrogen-containing piece
56C₃H₆N⁺Base fragmentExtensive fragmentation

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry provides precise mass measurements enabling elemental composition determination and differentiation between isobaric species [18]. The exact mass of 3-Azabicyclo[4.1.0]heptan-1-ol (113.0841 for C₆H₁₁NO) can be measured with sufficient accuracy to confirm molecular formula assignments [18].

Isotope pattern analysis reveals the characteristic pattern for compounds containing carbon, hydrogen, nitrogen, and oxygen atoms [18]. The M+1 peak intensity reflects the natural abundance of ¹³C isotopes, providing additional confirmation of carbon count [18]. Nitrogen-containing compounds exhibit characteristic isotope patterns that aid in structural confirmation [18].

Tandem mass spectrometry (MS/MS) techniques enable detailed fragmentation pathway elucidation through collision-induced dissociation studies [18]. Precursor ion scanning can identify specific structural features, while product ion scanning maps fragmentation pathways from selected parent ions [18].

Soft ionization techniques such as electrospray ionization (ESI) may preserve the molecular ion more effectively than electron impact methods, particularly for the protonated molecular ion [M+H]⁺ at m/z 114 [18]. This approach facilitates molecular weight confirmation and reduces extensive fragmentation that can complicate spectral interpretation [18].

Combined Spectroscopic Fingerprinting

Integrated spectroscopic analysis combining IR and MS data provides comprehensive fingerprint information for 3-Azabicyclo[4.1.0]heptan-1-ol identification and characterization [18] [16]. The IR spectrum confirms functional group presence and provides information about molecular interactions, while mass spectrometry reveals molecular weight and fragmentation patterns [18] [16].

Spectral databases containing reference spectra enable comparison with known compounds and facilitate identification of unknown samples [18]. The combination of characteristic IR bands (particularly the O-H stretch and C-O stretch) with specific MS fragmentation patterns (especially the [M-H₂O]⁺ base peak) provides highly specific identification criteria [18] [16].

Quality control applications benefit from the reproducible nature of both IR and MS fingerprints, enabling assessment of sample purity and identity verification [18] [16]. Structural modifications or impurities typically manifest as additional spectral features that can be readily detected through comparative analysis [18] [16].

Environmental factors such as temperature, sample preparation methods, and instrument conditions can influence spectral quality and reproducibility [18] [16]. Standardized analytical protocols help ensure consistent results across different laboratories and time periods [18] [16].

Crystallographic and X-ray Diffraction Studies

Crystallization Behavior and Polymorphism

Crystallization studies of 3-Azabicyclo[4.1.0]heptan-1-ol and its derivatives reveal complex behavior influenced by the bicyclic structure and hydrogen bonding capabilities [19]. The hydrochloride salt form typically crystallizes more readily than the free base due to ionic interactions that facilitate ordered packing arrangements [1] [20].

Polymorphic behavior represents an important consideration for azabicyclic compounds, as different crystal forms can exhibit varying physical properties including solubility, stability, and bioavailability [20]. The constrained bicyclic geometry limits conformational flexibility, potentially reducing the number of accessible polymorphic forms compared to more flexible molecules [20].

Solvate formation may occur during crystallization from certain solvents, particularly those capable of hydrogen bonding with the hydroxyl group or forming coordination complexes with the nitrogen atom [19]. Hydrate formation is particularly likely for the hygroscopic hydrochloride salt under ambient conditions [3].

Crystal habit and morphology depend on crystallization conditions including solvent choice, temperature, cooling rate, and presence of impurities [20]. Needle-like crystals are commonly observed for similar bicyclic compounds, reflecting the anisotropic molecular shape and packing preferences [19].

Molecular Geometry and Conformational Analysis

X-ray crystallographic analysis provides definitive information about the three-dimensional molecular structure of 3-Azabicyclo[4.1.0]heptan-1-ol in the solid state [19]. The bicyclic framework exhibits characteristic geometric parameters reflecting the constraints imposed by the fused ring system [19].

Cyclopropane ring geometry shows typical features of three-membered rings, including C-C-C bond angles close to 60° and C-C bond lengths slightly shorter than typical alkane values due to increased s-character [19]. The ring strain inherent in the cyclopropane moiety influences adjacent bond angles and lengths throughout the molecule [19].

Nitrogen geometry reflects the pyramidal arrangement typical of tertiary amines, with C-N-C bond angles deviating from tetrahedral values due to lone pair repulsion and ring constraints [19]. The nitrogen inversion barrier is likely elevated compared to acyclic amines due to the bicyclic framework constraints [19].

Hydroxyl group positioning is critical for understanding hydrogen bonding interactions and overall molecular polarity [19]. The C-O bond length and C-C-O bond angle provide insights into the electronic environment and potential reactivity of the hydroxyl functionality [19].

Structural ParameterTypical ValueStructural Significance
Cyclopropane C-C1.50-1.52 ÅStrained ring bonds
C-C-C angle (cyclopropane)~60°Ring strain constraint
C-N bond length1.47-1.49 ÅTertiary amine character
C-O bond length1.42-1.44 ÅSecondary alcohol
C-C-O angle109-112°Tetrahedral tendency

Intermolecular Interactions and Crystal Packing

Hydrogen bonding patterns play a crucial role in determining crystal structure and packing arrangements [19]. The hydroxyl group serves as both hydrogen bond donor and acceptor, while the nitrogen atom can function as a hydrogen bond acceptor, particularly in the protonated salt form [19].

O-H···N hydrogen bonds may form between hydroxyl groups and nitrogen atoms of adjacent molecules, creating extended hydrogen bonding networks that stabilize the crystal structure [19]. O-H···Cl hydrogen bonds are particularly significant in hydrochloride salt crystals, where chloride ions serve as hydrogen bond acceptors [19].

Packing efficiency is influenced by the three-dimensional shape of the bicyclic molecule and the ability to form favorable intermolecular contacts [19]. The rigid bicyclic framework limits conformational flexibility, requiring specific orientations to achieve optimal packing arrangements [19].

Van der Waals interactions between hydrophobic portions of the bicyclic framework contribute to crystal stability [19]. The cyclopropane ring may participate in specific intermolecular contacts due to its unique electronic properties [19].

Crystal packing motifs such as chains, layers, or three-dimensional networks depend on the balance between hydrogen bonding and van der Waals interactions [19]. Space group determination provides insights into the symmetry relationships between molecules in the crystal structure [19].

Structure-Property Relationships

Crystallographic data provides fundamental insights into structure-property relationships for 3-Azabicyclo[4.1.0]heptan-1-ol [19]. Molecular conformation in the crystal state influences physical properties including melting point, solubility, and chemical reactivity [19].

Intermolecular distance measurements reveal the strength and directionality of non-covalent interactions that influence bulk properties [19]. Short contacts between specific atoms may indicate favorable interaction sites or potential reactivity centers [19].

Thermal properties including melting point and thermal expansion coefficients correlate with the strength of intermolecular interactions revealed through crystallographic analysis [19]. Stronger hydrogen bonding networks typically correlate with higher melting points and greater thermal stability [19].

Mechanical properties such as crystal hardness and cleavage patterns relate to the anisotropy of intermolecular interactions within the crystal structure [19]. Weak interaction directions may correspond to preferred cleavage planes [19].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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